Quercetin
Overview
Description
Quercetin is a plant flavonol from the flavonoid group of polyphenols. It is found in many fruits, vegetables, leaves, seeds, and grains; capers, red onions, and kale are common foods containing appreciable amounts of it . It has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .
Synthesis Analysis
Quercetin is synthesized in plants through the general phenylpropanoid pathway using phenylalanine ammonia-lyase, cinnamate-4-hydroxylase, and 4-coumaroyl-CoA-ligase . Some studies have also explored the synthesis of quercetin analogs and their anticancer activities .
Molecular Structure Analysis
The molecule of quercetin consists of a basic flavonoid skeleton, that is, two benzene rings attached (A, B) to a heterocyclic pyrene ©, and differs from the other flavonoid compounds due to the position of five hydroxyl groups . Quercetin molecules aggregate in π-stacking configurations, with a distance of ≈0.37 nm between the planes of their rings, and form bonds between their hydroxyl groups .
Chemical Reactions Analysis
Quercetin is a potent ROS scavenger due to its chemical structure as it contains a catechol ring in ring B and hydroxyl groups in ring A, which give optimal configuration for the scavenging property . Some studies have also explored the interactions of quercetin with oxidants .
Physical And Chemical Properties Analysis
Quercetin is a bright yellow needle-like crystal with a melting point of 313-314°C. Its molecular formula is C15H10O7 and molecular mass is 302.23 .
Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
Quercetin is renowned for its antioxidant activities, playing a critical role in combating oxidative stress and inflammation. Studies have highlighted its effectiveness in neutralizing reactive oxygen species (ROS), which are known to cause cellular damage. This property is essential for its potential use in treating diseases related to oxidative stress and inflammation (Boots, Haenen, & Bast, 2008).
Cardiovascular and Neuroprotective Benefits
Quercetin has shown significant potential in the treatment and prevention of cardiovascular diseases due to its ability to improve blood lipid profiles and reduce blood pressure. Its neuroprotective properties, stemming from its potent antioxidant defense mechanism, suggest its applicability in managing neurodegenerative disorders like Alzheimer's and Parkinson's disease (Bhat & Bhat, 2021); (Elumalai & Lakshmi, 2016).
Anticancer Properties
Quercetin's role in cancer prevention and treatment has been extensively researched. It exhibits various anticancer effects, including the ability to induce apoptosis in cancer cells, inhibit tumor growth, and modulate key molecular pathways in cancer development. These properties make quercetin a promising candidate for cancer therapy (Khan et al., 2016); (Murakami, Ashida, & Terao, 2008).
Impact on Metabolic Disorders
Quercetin has shown promise in the management of metabolic disorders such as diabetes and obesity. Its potential in ameliorating insulin resistance, reducing inflammation, and improving lipid metabolism positions it as a valuable agent in managing these conditions (Shi et al., 2019); (Rivera et al., 2008).
Improving Bioavailability and Stability
The bioavailability and stability of quercetin are critical aspects for its effective application. Research has focused on encapsulation techniques and the formulation of quercetin into nanoparticles to enhance its solubility, stability, and overall therapeutic efficacy (Nathiya et al., 2014); (Wang et al., 2016).
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGIWEZSKCNYSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021219 | |
Record name | Quercetin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin dihydrate | |
CAS RN |
6151-25-3 | |
Record name | Quercetin dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetin dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUERCETIN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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